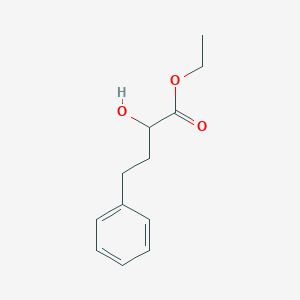

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Description

Ethyl (R)-2-Hydroxy-4-phenylbutyrate (ethyl (R)-HPBE) is a chiral intermediate critical for synthesizing angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and ramipril, which are first-line therapies for hypertension and heart failure . Its enantiomeric purity (>99% e.e.) and scalable production are paramount for pharmaceutical efficacy. Ethyl (R)-HPBE is synthesized via asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) using biocatalytic or chemical methods. Biocatalytic approaches, such as recombinant E. coli or yeast systems, dominate due to their high stereoselectivity and alignment with green chemistry principles .

Properties

IUPAC Name |

ethyl 2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869054 | |

| Record name | Ethyl 2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-83-7 | |

| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PT8ZK21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, (R)-2-hydroxy-4-phenylbutanoic acid (2.89 g) is dissolved in absolute ethanol (70 mL) and treated with concentrated sulfuric acid (1.4 g) as a catalyst. The mixture is heated to 70°C for 2 hours under reflux, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is cooled to 0°C, neutralized with sodium bicarbonate (2.4 g), and filtered to remove insolubles. Excess ethanol is evaporated, and the product is extracted with ethyl acetate (3 × 20 mL). The organic phase is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield EHPB as a colorless liquid.

Key Parameters:

Biocatalytic Processes Using Immobilized Enzymes

Enzymatic methods offer eco-friendly alternatives to traditional synthesis, leveraging lipases and reductases for stereoselective transformations.

Lipase-Catalyzed Kinetic Resolution

A chemo-enzymatic process employs Thermomyces lanuginosus lipase immobilized as cross-linked enzyme aggregates (CLEAs). The reaction is conducted in phosphate buffer (50 mM, pH 7.5) at 27°C with 10% substrate and catalyst loading. The immobilized lipase retains full activity for 5 cycles and 94% activity after 10 cycles, achieving:

| Parameter | Value |

|---|---|

| Yield | 48% |

| Enantiomeric excess (ee) | >99% |

| Apparent | 1623 ± 81.15 mM/h/g |

| Apparent | 0.13 ± 0.07 M |

This method highlights the enzyme’s robustness under mild conditions, making it suitable for industrial applications.

NADPH-Dependent Carbonyl Reductases

Engineered Escherichia coli strains co-expressing carbonyl reductase (iolS) and glucose dehydrogenase (GDH) enable NADPH regeneration, enhancing efficiency. For example:

| Strain | Substrate Loading | Yield | ee |

|---|---|---|---|

| Recombinant E. coli | 300 mM | 99.5% | >99.5% |

Biphasic systems (e.g., water/isooctane) further improve substrate solubility and reduce inhibition, achieving 330 g/L substrate loading with 99.5% yield.

Microbial Reduction Strategies

Microorganisms such as Rhodotorula mucilaginosa and Candida holmii catalyze the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to EHPB.

Rhodotorula mucilaginosa CCZU-G5

In water/isooctane biphasic systems, this strain achieves:

| Parameter | Value |

|---|---|

| Yield | 98.3% |

| ee | >99% |

| Substrate Tolerance | 100 mM |

Notably, it outperforms Candida krusei SW2026 (82% yield) and Saccharomyces cerevisiae (41.9% yield).

Candida holmii in Interface Bioreactors

Methanol extraction post-fermentation yields EHPB with 58% recovery and >99% chemical purity.

Comparative Analysis of Preparation Methods

The table below synthesizes data from diverse methodologies:

| Method | Catalyst/Strain | Yield | ee | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 98% | >99% | High |

| Lipase CLEAs | T. lanuginosus | 48% | >99% | Moderate |

| Recombinant E. coli | iolS/GDH | 99.5% | >99.5% | High |

| R. mucilaginosa | Whole cells | 98.3% | >99% | Moderate |

Industrial-Scale Optimization

Chemical Reactions Analysis

Biocatalytic Asymmetric Reduction

This method involves enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE using microbial or engineered enzymes.

Key Findings:

-

Candida krusei SW2026 : Achieved 99.7% enantiomeric excess (ee) and 95.1% yield at 2.5 g/L OPBE under optimized conditions (30°C, pH 6.6, 5% glucose) .

-

Gluconobacter oxydans Carbonyl Reductase (GoCR) : Engineered variant mut-W193L/C93I/I187L enabled complete reduction of 371 g/L OPBE at 40°C, yielding >99% ee and a space–time yield of 540.4 g/L/day .

-

Rhodotorula minuta IFO 0920 : Produced (R)-HPBE with 95% ee in an interface bioreactor .

Table 1: Comparison of Biocatalytic Systems

Methodology :

-

Esterification : React ethyl (S)-2-hydroxy-4-phenylbutyrate with p-nitrobenzoic acid using azodicarboxylate and triphenylphosphine in tetrahydrofuran.

-

Transesterification : Catalyze the intermediate with potassium carbonate in ethanol.

Key Results:

-

Yield : 70% with 98% ee.

-

Conditions : 1–10 hours for esterification; 12–24 hours for transesterification.

Reaction Scheme:

text(S)-HPBE + p-nitrobenzoic acid → R-esterified intermediate → (R)-HPBE

Lipase-Catalyzed Kinetic Resolution

Resolution of racemic HPBE using lipase AK via a double substrate ping-pong mechanism .

Optimal Conditions:

-

Substrate: 0.074 mol/L racemic HPBE.

-

Catalyst: 20 mg lipase AK in 2.0 mL ethenylethanoate.

-

Outcome: 99% ee for (R)-HPBE at 30°C, 100 rpm.

Esterification of (R)-2-Hydroxy-4-phenylbutyric Acid

Direct esterification with ethanol using sulfuric acid as a catalyst .

Procedure:

-

React (R)-2-hydroxy-4-phenylbutyric acid with ethanol (70°C, 2 hours).

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

Results:

-

Yield : 98%.

-

Purity : >99%.

Biphasic Systems :

-

Water/dibutyl phthalate : Increased product concentration to 16.6 g/L (vs. 9.2 g/L in aqueous medium) at 20 g/L OPBE.

-

Fed-Batch Feeding : Mitigated substrate inhibition, enhancing yield and ee.

Thermostability Improvements :

-

Mutant GoCR variants (e.g., W193L/C93I/I187L) showed 37-fold higher catalytic efficiency (kcat/Km) and improved thermostability.

Analytical Methods

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

(R)-EHPB is primarily recognized as a crucial intermediate in the synthesis of several pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These drugs are significant in treating hypertension and heart failure. Notable ACE inhibitors synthesized using (R)-EHPB include:

- Cilazapril

- Benazepril

- Enalapril

These compounds leverage the unique structural properties of (R)-EHPB to enhance drug efficacy and safety profiles .

Microbial Production Studies

Research has demonstrated the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce high yields of (R)-EHPB. For instance, studies utilizing Rhodotorula minuta and Candida holmii achieved enantiomeric excesses of 95% and 94%, respectively . The process involved fermentation in an interface bioreactor, highlighting the compound's potential in sustainable pharmaceutical manufacturing.

Biochemical Research

Enzyme Activity Studies

(R)-EHPB serves as a valuable reagent in biochemical research, particularly in studies investigating enzyme kinetics and metabolic pathways. Its chiral nature allows researchers to explore interactions with various enzymes, contributing to a deeper understanding of metabolic processes .

Flavoring and Fragrance Industry

Natural Flavoring Agent

The pleasant aroma profile of (R)-EHPB makes it an attractive ingredient in the flavoring and fragrance industry. It is used to formulate natural alternatives to synthetic flavoring agents, enhancing the sensory qualities of food products without compromising safety .

Cosmetic Applications

Moisturizing Agent

In cosmetic formulations, (R)-EHPB is utilized for its moisturizing properties. It improves skin hydration and texture, appealing to consumers seeking natural skincare solutions . The compound's efficacy in enhancing product performance aligns with current trends favoring natural ingredients in cosmetics.

Food Industry

Food Additive

(R)-EHPB is recognized as a safe food additive that enhances flavor profiles in various products. Its application ensures compliance with safety regulations while providing an effective alternative to synthetic additives .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for ACE inhibitors | Improved drug efficacy and safety |

| Biochemical Research | Enzyme activity studies | Insights into metabolic pathways |

| Flavoring & Fragrance | Natural flavoring agent | Enhanced sensory qualities |

| Cosmetic | Moisturizing agent | Improved skin hydration and texture |

| Food Industry | Food additive | Safe enhancement of flavor profiles |

Case Study 1: Production via Microbial Reduction

A study demonstrated the production of (R)-EHPB through microbial reduction using C. holmii. The process yielded 4.4 g of (R)-EHPB after four days of fermentation, showcasing an overall yield of 58% with high chemical purity .

Case Study 2: Synthesis of ACE Inhibitors

Research highlighted the successful synthesis of multiple ACE inhibitors utilizing (R)-EHPB as an intermediate. The structural characteristics contributed significantly to the pharmacological properties of these drugs, making them effective treatments for hypertension .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-phenylbutyrate primarily involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .

Comparison with Similar Compounds

Key Findings :

Key Findings :

Biocatalytic Methods

- Recombinant Systems : Coexpression of reductases (e.g., iolS and gdh) in E. coli achieves 47.9 mM/h productivity and >99% e.e. .

- Whole-Cell Catalysts: Rhodotorula mucilaginosa in biphasic systems yields 83.5% (R)-HPBE with >99% e.e. and reusability for 7 cycles .

- Solvent Systems : Ionic liquids (e.g., [BMIM][PF₆]) enhance mass transfer, achieving 70.4% e.e. in baker’s yeast systems .

Chemical Methods

Key Findings :

- Biocatalysis outperforms chemical synthesis in stereoselectivity and sustainability but may require cofactor regeneration .

- Thermosensitive ionic liquid biphasic systems (TIBS) improve product separation and yield in biocatalysis .

Process Efficiency and Industrial Scalability

Biological Activity

Ethyl (R)-2-hydroxy-4-phenylbutyrate, commonly referred to as (R)-HPBE, is a significant compound in pharmaceutical chemistry, particularly as a chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of (R)-HPBE, focusing on its synthesis, enzymatic activity, and applications in drug development.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.257 g/mol

- CAS Number : 90315-82-5

- IUPAC Name : Ethyl (2R)-2-hydroxy-4-phenylbutanoate

Synthesis Methods

The synthesis of (R)-HPBE has been achieved through various biocatalytic processes:

-

Microbial Reduction :

- The compound can be produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate using strains such as Rhodotorula minuta and Candida holmii, which have demonstrated high enantiomeric excess (ee) values of 95% and 94%, respectively .

- A study highlighted the use of an interface bioreactor where C. holmii was employed to achieve significant yields through optimized fermentation conditions .

-

Recombinant Enzymatic Processes :

- Recombinant E. coli strains expressing a novel NADPH-dependent carbonyl reductase gene and glucose dehydrogenase have shown excellent catalytic activity, achieving over 98.5% ee for α-ketoesters .

- The biocatalytic process was enhanced by using an aqueous/organic biphasic system, which improved the overall yield and purity of the product .

Biological Activity and Mechanism

This compound is primarily noted for its role as a precursor in the synthesis of various ACE inhibitors, which are critical in treating hypertension and heart failure. The biological activity can be summarized as follows:

- ACE Inhibition : (R)-HPBE is involved in the production of several ACE inhibitors, including Cilazapril, Benazepril, and Enalapril. These compounds function by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating heart failure symptoms .

- Biocatalytic Efficiency : The efficiency of biocatalysts like recombinant E. coli strains has been demonstrated through their ability to produce (R)-HPBE with high stereoselectivity and yield. For instance, one study reported a catalyst yield of 31.7 g product/g catalyst under optimized conditions .

Case Studies

- Production via Biotransformation :

-

Optimization Studies :

- Research on optimizing the biocatalytic conditions revealed that varying substrate concentrations and cofactor availability significantly impacted the production rate of (R)-HPBE. For example, using a substrate concentration of 75 mM with specific biocatalyst concentrations yielded up to 49 mM of (R)-HPBA within hours .

Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.257 g/mol |

| Enantiomeric Excess | >98% |

| Primary Application | ACE Inhibitor Synthesis |

| Key Microbial Strains | Rhodotorula minuta, C. holmii |

| Production Method | Microbial Reduction |

Q & A

Q. What are the standard methodologies for biocatalytic synthesis of (R)-HPBE?

The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using whole-cell biocatalysts is a widely adopted method. Microorganisms such as Rhodotorula mucilaginosa CCZU-G5 in aqueous/organic biphasic systems (e.g., water/isooctane) achieve high yields (>98%) and enantiomeric excess (ee >99%). Key steps include optimizing phase ratios (1:1 aqueous/organic), pH (7.5), and temperature (35°C) to mitigate substrate/product inhibition and enhance reaction kinetics . Recombinant E. coli strains co-expressing reductases (e.g., CgKR2) and glucose dehydrogenase for cofactor regeneration also demonstrate scalability, with yields up to 85% under mild conditions (30°C, pH 6.0) .

Q. How do biphasic systems improve yield and enantioselectivity in (R)-HPBE synthesis?

Biphasic systems (e.g., water/isooctane) partition hydrophobic substrates (OPBE) and products ((R)-HPBE) into the organic phase, reducing cellular toxicity and inhibition. This setup increases substrate loading (up to 200 mM OPBE) while maintaining >99% ee. The organic solvent’s logP value (>3.2) is critical: high logP solvents (e.g., isooctane, logP 4.5) preserve cell viability and enzyme activity . For example, R. mucilaginosa achieves 98.3% yield in 12 hours under optimized biphasic conditions .

Q. What analytical techniques are used to assess (R)-HPBE purity and enantiomeric excess?

- Gas Chromatography (GC): Quantifies OPBE and (R)-HPBE concentrations in organic phases.

- HPLC with Chiral Columns: Determines ee values using columns like Chiralcel OD-H or AD-H, resolving (R)- and (S)-enantiomers .

- Polarimetry: Measures specific rotation (e.g., [α] = -10° for (R)-HPBE) to confirm optical purity .

Advanced Research Questions

Q. How can cofactor regeneration challenges be addressed in NADPH-dependent reductions?

Cofactor recycling is achieved via enzyme-coupled systems. For instance, recombinant E. coli co-expressing iolS (carbonyl reductase) and gdh (glucose dehydrogenase) regenerates NADPH using glucose, eliminating the need for external cofactor addition. This method achieves 91.8% conversion at 164.8 g/L substrate loading . Thermomorphic ionic liquid biphasic systems (TIBS) also enhance cofactor stability by phase-separating products post-reaction .

Q. What factors cause discrepancies in reported biocatalyst performance across studies?

Variations arise from:

- Strain-Specific Enzyme Activity: Candida krusei SW2026 yields 95.2% in monophasic systems but drops to 82% in biphasic setups, whereas R. mucilaginosa retains >98% yield .

- Solvent Tolerance: Polar solvents (logP <3.2) like ethyl acetate disrupt cell membranes, reducing activity by >80% .

- Substrate Loading: High OPBE concentrations (>100 mM) induce toxicity unless mitigated by in-situ product extraction .

Q. How can enzyme engineering improve (R)-HPBE synthesis?

- Directed Evolution: Modifying reductases (e.g., CgKR2) for higher activity or solvent tolerance.

- Cofactor Specificity Engineering: Shifting NADH-dependent enzymes to NADPH via mutagenesis to align with microbial cofactor pools .

- Immobilization: Encapsulating cells or enzymes in alginate beads enhances reusability (5+ cycles) and stability in organic solvents .

Methodological Considerations

Q. How to optimize reaction pH and temperature for maximal activity?

- pH: Optimal activity for R. mucilaginosa occurs at pH 7.5; deviations reduce yield by >30% due to altered enzyme conformation or cofactor stability .

- Temperature: 35°C balances reaction rate and enzyme stability. Above 40°C, thermal denaturation reduces yield by 50% .

Q. What strategies mitigate mass transfer limitations in biphasic systems?

- Agitation Speed: 180 rpm maximizes interfacial area for substrate transfer .

- Phase Volume Ratios: A 1:1 (aqueous:organic) ratio optimizes substrate availability while minimizing cell exposure to inhibitory concentrations .

Contradictions and Resolutions

Q. Why do some studies report lower ee values despite using biphasic systems?

Contaminating enantiomers may arise from non-stereospecific reductases or residual solvent impurities. Pre-treatment of cells (e.g., with α-phenacyl chloride) enhances enantioselectivity by inhibiting competing enzymes, achieving 92% ee in S. cerevisiae .

Q. How to reconcile discrepancies in substrate tolerance across strains?

Genetic variability in reductase expression and membrane robustness explain differences. For example, R. mucilaginosa tolerates 200 mM OPBE via efflux pumps, whereas C. boidinii requires lower concentrations (100 mM) to avoid inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.